4-(butan-2-yl)-N-(4-methoxyphenyl)benzenesulfonamide
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Description
- Alkylation of the sulfonamide intermediate with 2-bromobutane in the presence of a strong base like sodium hydride.
- Reaction conditions: Elevated temperature (50-70°C), anhydrous conditions.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- Reduction of the sulfonamide group can yield amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
-
Substitution:
- Electrophilic aromatic substitution can occur on the benzene ring, introducing various substituents.
- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Amines.
- Substitution products: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug development due to its sulfonamide group, which is known for antibacterial properties.
- Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential use in the development of new polymers or as a catalyst in certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BUTAN-2-YL)-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
-
Formation of the Sulfonamide Group:
- Reacting benzene-1-sulfonyl chloride with 4-methoxyaniline in the presence of a base such as pyridine to form N-(4-methoxyphenyl)benzene-1-sulfonamide.
- Reaction conditions: Room temperature, inert atmosphere.
Mechanism of Action
The mechanism by which 4-(BUTAN-2-YL)-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, preventing substrate access and
Properties
Molecular Formula |
C17H21NO3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-butan-2-yl-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-13(2)14-5-11-17(12-6-14)22(19,20)18-15-7-9-16(21-3)10-8-15/h5-13,18H,4H2,1-3H3 |
InChI Key |
BQMDLHXMSHJXHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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